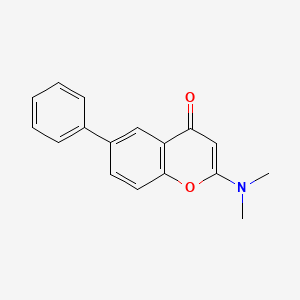
4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate is a heterocyclic compound that combines the structural features of chromen and pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with 2-pyridinecarboxaldehyde in the presence of a base to form the chromen ring, followed by formylation to introduce the formate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Oxo-4H-chromen-7-yl formate: Lacks the pyridine moiety, which may affect its biological activity and chemical properties.
3-(Pyridin-2-yl)-4H-chromen-7-yl formate: Similar structure but without the oxo group, potentially altering its reactivity and applications.
Uniqueness: 4-Oxo-3-(pyridin-2-yl)-4H-chromen-7-yl formate is unique due to the presence of both the chromen and pyridine rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
98458-37-8 |
|---|---|
Fórmula molecular |
C15H9NO4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(4-oxo-3-pyridin-2-ylchromen-7-yl) formate |
InChI |
InChI=1S/C15H9NO4/c17-9-20-10-4-5-11-14(7-10)19-8-12(15(11)18)13-3-1-2-6-16-13/h1-9H |
Clave InChI |
KRIALDQWMIJJQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


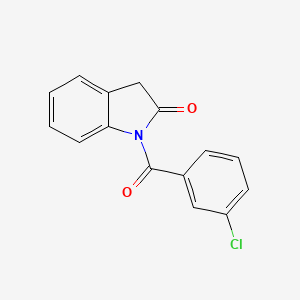
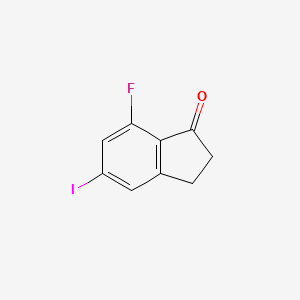
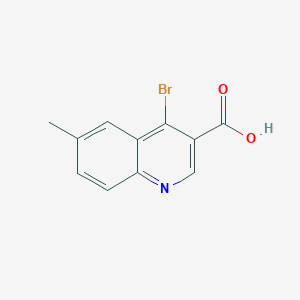
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

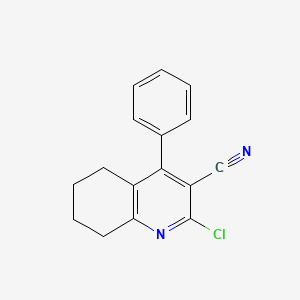
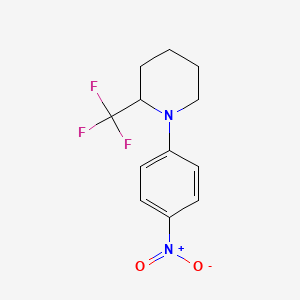

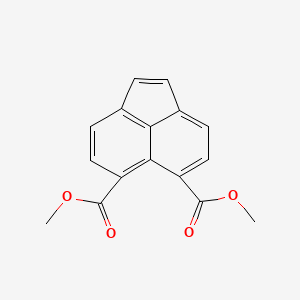
![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)
![N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B15064704.png)
